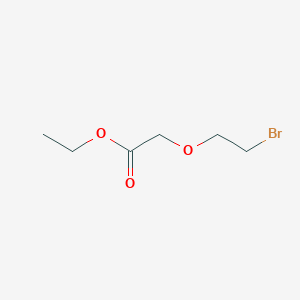![molecular formula C12H15N3 B6266677 [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine CAS No. 741717-65-7](/img/no-structure.png)
[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine” is a chemical compound with the CAS Number: 741717-65-7 . It has a molecular weight of 201.27 and is typically stored at 4°C . The compound is an oil in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine . Its InChI Code is 1S/C12H15N3/c1-9-6-10(2)15(14-9)12-5-3-4-11(7-12)8-13/h3-7H,8,13H2,1-2H3 .Chemical Reactions Analysis
While specific chemical reactions involving this compound were not found, it’s worth noting that similar compounds have shown reactions with primary amines .Physical And Chemical Properties Analysis
This compound has a molecular weight of 201.27 . It is an oil in its physical form and is typically stored at 4°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Researchers have synthesized a series of 3,5-dimethyl-1H-pyrazole derivatives, incorporating them into heterocyclic compounds with nitrogen and sulfur. These derivatives exhibit significant antibacterial activity against several bacterial species, highlighting their potential as novel antibacterial agents (Al-Smaisim, 2012). Additionally, derivatives of this compound have shown promising in vitro anticoronavirus and antitumoral activity, with structural variations enhancing their biological properties (Jilloju et al., 2021).
Ambient-Temperature Synthesis
The ambient-temperature synthesis of novel derivatives, including an N-pyrazolyl imine, from [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine showcases the compound's versatility in organic synthesis. These derivatives were fully characterized, opening pathways for their use in further chemical modifications and applications in research (Becerra et al., 2021).
Anticancer Activity
New heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole, derived from [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine, have been synthesized and evaluated for their anticancer activity. This research demonstrates the potential of these compounds in the development of new anticancer therapies (Metwally et al., 2016).
Material Science Applications
The compound's derivatives have been utilized in the synthesis of square planar mononuclear Pd(II) complexes, which exhibit unique structural characteristics, including a helical twist. These complexes could have implications in material science, particularly in the development of novel materials with specific optical or electronic properties (Drew et al., 2007).
Multitarget Directed Ligands
Derivatives have also been explored as multitarget directed ligands for the treatment of Alzheimer's disease, showcasing inhibitory properties against acetylcholinesterase and monoamine oxidase. This indicates the compound's relevance in designing multitarget therapeutic agents for neurodegenerative diseases (Kumar et al., 2013).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine is the αvβ6 integrin . Integrins are a family of transmembrane receptors that facilitate cell-extracellular matrix adhesion. The αvβ6 integrin is known to play a crucial role in various biological processes, including cell adhesion, migration, and signaling .
Mode of Action
[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine interacts with the αvβ6 integrin, demonstrating a high affinity for this target . The compound binds to the integrin, potentially altering its function and leading to changes in cell adhesion and signaling .
Biochemical Pathways
These pathways regulate cell growth, differentiation, and migration, among other processes .
Pharmacokinetics
The compound has been found to have a long dissociation half-life (7 hours), indicating a prolonged interaction with its target . It also exhibits very high solubility in saline at pH 7 (>71 mg/mL), which could enhance its bioavailability . The pharmacokinetic properties of [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine are commensurate with inhaled dosing by nebulization .
Result of Action
The interaction of [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine with the αvβ6 integrin can lead to changes in cell adhesion and signaling . This could potentially influence various cellular processes, including cell growth and migration .
Action Environment
The action of [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility of the compound, which in turn can impact its bioavailability and efficacy . Additionally, the method of administration (e.g., inhalation via nebulization) can also influence the compound’s action .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for '[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine' involves the reaction of 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde with methylamine in the presence of a reducing agent to yield the desired product.", "Starting Materials": [ "3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde", "Methylamine", "Reducing agent" ], "Reaction": [ "Step 1: Dissolve 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde in a suitable solvent.", "Step 2: Add methylamine to the reaction mixture and stir for a few hours.", "Step 3: Add a reducing agent to the reaction mixture and stir for a few more hours.", "Step 4: Isolate the product by filtration or extraction and purify it by recrystallization or chromatography." ] } | |
CAS-Nummer |
741717-65-7 |
Molekularformel |
C12H15N3 |
Molekulargewicht |
201.3 |
Reinheit |
93 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



